molecular formula C6H10F2O2 B2729292 2-Ethyl-3,3-difluorobutanoic acid CAS No. 1782291-06-8

2-Ethyl-3,3-difluorobutanoic acid

Cat. No.: B2729292
CAS No.: 1782291-06-8
M. Wt: 152.141
InChI Key: XHDXKRNVYCZBTJ-UHFFFAOYSA-N
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Description

2-Ethyl-3,3-difluorobutanoic acid is a fluorinated organic acid that belongs to the family of perfluoroalkyl substances It is characterized by the presence of two fluorine atoms attached to the third carbon of the butanoic acid chain, along with an ethyl group attached to the second carbon

Scientific Research Applications

2-Ethyl-3,3-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased chemical resistance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,3-difluorobutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of 2-ethylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3,3-difluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-ethyl-3,3-difluorobutanoic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The carboxylic acid group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    3,3-Difluorobutanoic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    2-Ethylbutanoic acid: Lacks the fluorine atoms, leading to different biological and chemical behavior.

    2,2-Difluorobutanoic acid: Fluorine atoms are positioned differently, affecting its reactivity and applications.

Uniqueness: 2-Ethyl-3,3-difluorobutanoic acid is unique due to the presence of both an ethyl group and two fluorine atoms, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets and chemical reagents, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-ethyl-3,3-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-3-4(5(9)10)6(2,7)8/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDXKRNVYCZBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782291-06-8
Record name 2-ethyl-3,3-difluorobutanoic acid
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